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Compound of Interest

N-cyclopropyl-11-(3-hydroxy-5-
Compound Name:
pentylphenoxy)undecanamide

Cat. No.: B106412

Replicating Published Findings on a Novel
Cannabinoid Ligand: A Comparative Guide

An in-depth analysis of the synthesis and pharmacological properties of N-cyclopropyl-11-(3-
hydroxy-5-pentylphenoxy)undecanamide, a potent cannabinoid receptor ligand, is
presented below. This guide is intended for researchers, scientists, and drug development
professionals, offering a comprehensive summary of its biological activity, experimental
protocols, and signaling pathways based on published literature.

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, also referred to in scientific
literature as CB-25, has been identified as a high-affinity ligand for both the central cannabinoid
receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its unique chemical structure,
combining features of both rigid plant-derived cannabinoids and flexible endogenous
cannabinoids, has led to its investigation as a potential therapeutic agent.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinity and functional activity of N-
cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide at cannabinoid receptors, as
reported in key studies.
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Table 1: Cannabinoid Receptor Binding Affinity
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Data sourced from Brizzi, A., et al. (2005).
Table 2: In Vitro Functional Activity

Cell Line / . Maximum
Assay . Receptor Activity EC50 (nM)

Tissue Effect

Inverse
cAMP _ _
) N18TG2 cells CB1 Agonist/Parti ~20
Accumulation )
al Agonist
[35S]GTPYS Mouse Brain Partial ~16%
CB1 11
Binding Membranes Agonist stimulation
No activity,

hCB2-CHO _

[35S]GTPYS Neutral antagonized
o cell CB2 ) -

Binding Antagonist CP55940

membranes

effect

Data sourced from Cascio, M.G., et al. (2006).[1][2]

Signaling Pathways and Mechanism of Action

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide exerts its effects primarily
through interaction with the CB1 and CB2 receptors, which are G-protein coupled receptors
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(GPCRSs). At the CBL1 receptor, it has been shown to act as a partial agonist/inverse agonist.[1]
[2] This dual activity suggests that its functional effect may depend on the specific cellular
environment and the basal activity of the receptor. As a partial agonist, it can weakly activate
the receptor, while as an inverse agonist, it can reduce the constitutive activity of the receptor.
This modulation of the CBL1 receptor leads to downstream effects on adenylyl cyclase and ion
channels. At the CB2 receptor, it behaves as a neutral antagonist, binding to the receptor
without initiating a signaling cascade but preventing agonists from binding and activating the

receptor.[1][2]
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in the published
findings on N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.

Cannabinoid Receptor Binding Assays
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The affinity of the compound for CB1 and CB2 receptors was determined using radioligand
binding assays.

o Receptor Source: Membranes from HEK cells transfected with either the human CB1 or
human CB2 receptor.

e Radioligand: [3H]-CP-55,940, a high-affinity cannabinoid receptor agonist.
e Procedure:

Cell membranes were incubated with a fixed concentration of the radioligand.

[¢]

o Increasing concentrations of the test compound (N-cyclopropyl-11-(3-hydroxy-5-
pentylphenoxy)undecanamide) were added to displace the radioligand.

o After incubation, the bound and free radioligand were separated by filtration.
o The amount of bound radioactivity was quantified using liquid scintillation counting.

o The Ki values were calculated from the IC50 values obtained from the displacement
curves.
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Radioligand Binding Assay Workflow
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cAMP Functional Assay

The effect of the compound on adenylyl cyclase activity was assessed using a cyclic AMP
(cAMP) functional assay.[1]

e Cell Line: N18TG2 neuroblastoma cells, which endogenously express the CB1 receptor.

e Procedure:

o

Cells were incubated with the test compound.

[¢]

Adenylyl cyclase was stimulated with forskolin.

The intracellular levels of cAMP were measured.

o

[e]

The ability of the compound to modulate forskolin-stimulated cAMP levels was determined
to classify it as an agonist, antagonist, or inverse agonist.

[35S]GTPYS Binding Assay

The functional activity of the compound at G-protein coupled receptors was further evaluated
using a [35S]GTPyS binding assay.[1][2]

o Tissue/Cell Source: Mouse brain membranes (for CB1) and membranes from CHO cells
stably expressing the human CB2 receptor (hCB2-CHO).

» Radioligand: [35S]GTPyS, a non-hydrolyzable analog of GTP that binds to activated G-
proteins.

e Procedure:

o

Membranes were incubated with the test compound in the presence of GDP.

o

[35S]GTPYS was added to the reaction.

[¢]

Receptor activation by an agonist promotes the exchange of GDP for [35S]GTPyS on the
Ga subunit.

[¢]

The amount of bound [35S]GTPyS was measured by scintillation counting.
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o For antagonist activity, the assay was performed in the presence of a known agonist (e.g.,
CP55940) to determine if the test compound could inhibit agonist-stimulated [35S]GTPyS
binding.

This guide provides a consolidated overview of the publicly available research on N-
cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, offering a foundation for
further investigation and comparison with other cannabinoid receptor ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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